molecular formula C5H8Cl2O2 B6318632 3,3-Dichloro-2,2-dimethylpropanoic acid CAS No. 64855-18-1

3,3-Dichloro-2,2-dimethylpropanoic acid

Cat. No.: B6318632
CAS No.: 64855-18-1
M. Wt: 171.02 g/mol
InChI Key: BESOJICOWPJPLC-UHFFFAOYSA-N
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Description

3,3-Dichloro-2,2-dimethylpropanoic acid is an organic compound belonging to the family of chloroalkanoic acids. It is characterized by its molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dichloro-2,2-dimethylpropanoic acid can be synthesized through various methods. One common approach involves the chlorination of 2,2-dimethylpropanoic acid (pivalic acid) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Another method involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride, followed by the addition of chlorine gas. This method also requires careful control of reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and amines.

    Reduction Reactions: The compound can be reduced to form 3,3-dimethylpropanoic acid using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3,3-dimethylpropanoic acid derivatives.

    Reduction: Formation of 3,3-dimethylpropanoic acid.

    Oxidation: Formation of various oxidation products, including carboxylic acids and ketones.

Scientific Research Applications

3,3-Dichloro-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 3,3-dichloro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to modulate biological processes. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

3,3-Dichloro-2,2-dimethylpropanoic acid can be compared with other similar compounds, such as:

    2,2-Dichloro-3,3,3-trifluoropropionic acid: This compound has similar structural features but includes fluorine atoms instead of methyl groups.

    3,3-Dichloro-2,2-dimethylbutanoic acid: This compound has an additional carbon atom in the backbone, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

3,3-dichloro-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOJICOWPJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074076
Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64855-18-1
Record name 3,3-Dichloro-2,2-dimethylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64855-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064855181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloro-2,2-dimethylpropionic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPANOIC ACID, 3,3-DICHLORO-2,2-DIMETHYL-
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